molecular formula C13H19N3O4 B11525994 ethyl 1-[(3-hydroxy-6-oxopyridazin-1(6H)-yl)methyl]piperidine-4-carboxylate

ethyl 1-[(3-hydroxy-6-oxopyridazin-1(6H)-yl)methyl]piperidine-4-carboxylate

Cat. No.: B11525994
M. Wt: 281.31 g/mol
InChI Key: JGRMNQAAQQRGEK-UHFFFAOYSA-N
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Description

ETHYL 1-[(3-HYDROXY-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[(3-HYDROXY-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a condensation reaction involving hydrazine derivatives and diketones.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[(3-HYDROXY-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

ETHYL 1-[(3-HYDROXY-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ETHYL 1-[(3-HYDROXY-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

ETHYL 1-[(3-HYDROXY-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds such as:

  • Methyl 1-[(3-Hydroxy-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidine-4-carboxylate
  • Propyl 1-[(3-Hydroxy-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidine-4-carboxylate

These compounds share a similar core structure but differ in the ester group

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

ethyl 1-[(3,6-dioxo-1H-pyridazin-2-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C13H19N3O4/c1-2-20-13(19)10-5-7-15(8-6-10)9-16-12(18)4-3-11(17)14-16/h3-4,10H,2,5-9H2,1H3,(H,14,17)

InChI Key

JGRMNQAAQQRGEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C(=O)C=CC(=O)N2

Origin of Product

United States

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